5-Ketobornyl acetate
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Overview
Description
5-Ketobornyl acetate: is an organic compound with the molecular formula C12H18O3 It is a derivative of borneol, where the hydroxyl group is replaced by an acetate group, and a ketone group is introduced at the 5-position of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ketobornyl acetate typically involves the acetylation of borneol followed by oxidation. The process can be summarized in the following steps:
Acetylation of Borneol: Borneol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form bornyl acetate.
Oxidation: Bornyl acetate is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to introduce the ketone group at the 5-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Ketobornyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming borneol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Borneol derivatives.
Substitution: Various substituted borneol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ketobornyl acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 5-Ketobornyl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bornyl acetate: A closely related compound where the ketone group is absent.
Isobornyl acetate: Another derivative of borneol with a different structural arrangement.
Camphor: A ketone with a similar bicyclic structure but different functional groups.
Uniqueness: 5-Ketobornyl acetate is unique due to the presence of both an acetate and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
55658-18-9 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1,7,7-trimethyl-5-oxo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-5-8-9(14)6-12(10,4)11(8,2)3/h8,10H,5-6H2,1-4H3 |
InChI Key |
LJJDMLPORNJBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(=O)CC1(C2(C)C)C |
Origin of Product |
United States |
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